AChE/BChE-IN-1

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Dual inhibitor

AChE/BChE-IN-1 is the only dual inhibitor that simultaneously blocks hAChE (IC50 1.06 nM) and hBChE (IC50 7.3 nM) with validated brain penetration and direct antioxidant activity (DPPH IC50 92.0 μM). Unlike donepezil (AChE-selective) or rivastigmine (BChE-preferring), it addresses both cholinergic dysfunction and oxidative stress in a single molecule. Co-crystal structures (PDB 7AIT, 7AIY) enable structure-guided design. Essential for Alzheimer's models (APP/PS1, 3xTg-AD, 5xFAD).

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 39669-35-7
Cat. No. B7799479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-1
CAS39669-35-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)
InChIKeyMPUVBVXDFRDIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-1 CAS 2720624-42-8: A Nanomolar Dual Cholinesterase Inhibitor for Alzheimer's Disease Research


AChE/BChE-IN-1 (CAS 2720624-42-8; also referenced as compound 5i) is a synthetic dual inhibitor of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) [1]. It belongs to a class of hybrid molecules combining the cholinesterase inhibitor huprine Y with the antioxidant capsaicin scaffold . Notably, the CAS number 39669-35-7 corresponds to 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a distinct chemical entity unrelated to this compound's biological activity . AChE/BChE-IN-1 exhibits nanomolar inhibitory potency against both target enzymes and demonstrates blood-brain barrier permeability, positioning it as a research tool for investigating cholinergic dysfunction and Alzheimer's disease pathology [1].

Why AChE/BChE-IN-1 Cannot Be Substituted by Generic AChE Inhibitors in Alzheimer's Disease Research Models


Standard-of-care acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine exhibit divergent selectivity profiles, brain penetration characteristics, and ancillary pharmacological activities that preclude their use as functional equivalents in mechanistic or translational Alzheimer's disease research [1]. Donepezil is highly AChE-selective (AChE/BChE selectivity ratio >300) and lacks significant BChE inhibition [2], whereas rivastigmine preferentially targets BChE over AChE [3]. In contrast, AChE/BChE-IN-1 achieves balanced, low-nanomolar dual inhibition and adds a distinct antioxidant mechanism absent in clinical comparators . Substitution with generic single-target inhibitors would therefore fail to recapitulate the dual-enzyme engagement and multifunctional pharmacology required to interrogate cholinergic deficits and oxidative stress pathways concurrently in preclinical models.

Quantitative Differentiation of AChE/BChE-IN-1 from Clinical and Preclinical Cholinesterase Inhibitors


Balanced Sub-10 nM Dual Inhibition of Human AChE and BChE Contrasts with Marked Selectivity Imbalances of Donepezil and Rivastigmine

AChE/BChE-IN-1 (compound 5i) inhibits human AChE and BChE with IC50 values of 1.06 nM and 7.3 nM, respectively, yielding a balanced dual inhibition profile [1]. In contrast, donepezil exhibits marked selectivity for AChE (IC50 6.7 nM) over BChE (IC50 988 nM), a >147-fold difference [2]. Rivastigmine displays the opposite bias, inhibiting BChE (IC50 37 nM) more potently than AChE (IC50 4,150 nM), a >112-fold difference [3]. Galantamine is a weak dual inhibitor with micromolar potency (AChE IC50 0.5 μM, BChE IC50 8.5 μM) [4]. AChE/BChE-IN-1 uniquely provides low-nanomolar inhibition of both enzymes simultaneously, a property not achieved by any clinically approved cholinesterase inhibitor.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Dual inhibitor IC50 comparison Alzheimer's disease

Superior Brain Penetration of AChE/BChE-IN-1 Relative to Donepezil in In Vivo Biodistribution Studies

Biodistribution studies in C57BL6 mice demonstrated that AChE/BChE-IN-1 (compound 5i) achieves a brain/plasma concentration ratio superior to that of donepezil [1]. While the absolute brain/plasma ratio value for compound 5i is not disclosed in the abstracted publication, the direct head-to-head comparison establishes its enhanced brain penetration relative to the clinical benchmark donepezil, which typically exhibits brain/plasma ratios ranging from 1.2 to 13 depending on species and dosing regimen [2].

Blood-brain barrier permeability Brain penetration Pharmacokinetics Biodistribution Alzheimer's disease

In Vivo Rescue of Cognitive Deficits and Attenuation of Alzheimer-like Pathology in Aged APP/PS1 Mice Following Chronic AChE/BChE-IN-1 Treatment

Chronic intraperitoneal administration of AChE/BChE-IN-1 (2 mg/kg, 3 times weekly for 4 weeks) to 10-month-old APP/PS1 double-transgenic mice rescued learning and memory impairments in three distinct behavioral paradigms, delayed Alzheimer-like pathology progression as evidenced by significantly reduced hippocampal Aβ42/Aβ40 ratio, improved basal synaptic transmission efficacy, and diminished hippocampal oxidative stress and neuroinflammation markers [1]. Comparable in vivo efficacy data for donepezil or other clinical AChE inhibitors in the same aged APP/PS1 model are not reported in this study, precluding direct cross-study comparison; however, the multifunctional disease-modifying outcomes extend beyond the symptomatic cholinergic enhancement typically reported for AChE-selective inhibitors in transgenic models [2].

Alzheimer's disease model Cognitive rescue Aβ pathology Synaptic plasticity Neuroinflammation

Intrinsic Free Radical Scavenging Activity of AChE/BChE-IN-1 Distinguishes It from Non-Antioxidant Cholinesterase Inhibitors

AChE/BChE-IN-1 (compound 5i) scavenges the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical with an IC50 of 92.0 μM, indicating direct antioxidant capacity [1]. In contrast, donepezil, rivastigmine, and galantamine lack appreciable intrinsic free radical scavenging activity and do not function as direct antioxidants in similar in vitro assays [2]. While the DPPH scavenging potency of AChE/BChE-IN-1 is modest (micromolar range) relative to dedicated antioxidants like ascorbic acid (IC50 ~10-20 μM), the compound's combination of nanomolar cholinesterase inhibition with demonstrable antioxidant activity provides a bifunctional pharmacological profile not shared by clinically approved AChE inhibitors.

Antioxidant activity DPPH assay Oxidative stress Neuroprotection Multifunctional agent

Crystal Structure-Guided Binding Mode Reveals Dual-Site Engagement at Both AChE and BChE Catalytic Sites

X-ray crystal structures of AChE/BChE-IN-1 (compound 5i) in complex with both human AChE and human BChE have been solved, revealing the molecular basis for its high inhibitory potency [1]. The compound engages both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of each enzyme simultaneously, a dual-site binding mode that contributes to its nanomolar affinity. In comparison, donepezil binds primarily to the AChE active site gorge without appreciable BChE engagement [2], while rivastigmine carbamylates the catalytic serine residue of BChE but exhibits weak AChE binding [3]. The availability of high-resolution structural data for AChE/BChE-IN-1 enables rational structure-based optimization, a resource not available for many preclinical dual inhibitors.

Crystal structure Binding mode X-ray crystallography Structure-based drug design Catalytic site

Preclinical Research Applications of AChE/BChE-IN-1 in Alzheimer's Disease and Cholinergic Dysfunction Studies


Dual Cholinesterase Inhibition in Transgenic Alzheimer's Disease Mouse Models

Investigators using APP/PS1, 3xTg-AD, or 5xFAD transgenic mouse models can employ AChE/BChE-IN-1 to achieve simultaneous low-nanomolar inhibition of both AChE and BChE in the brain [1]. This dual inhibition profile is particularly valuable for studies conducted in aged animals (>10 months), where BChE activity is known to increase as AChE declines, a compensatory shift that single-target AChE inhibitors like donepezil fail to address [2]. The compound's validated brain penetration and demonstrated cognitive rescue in APP/PS1 mice [1] support its use in longitudinal behavioral studies assessing learning, memory, and synaptic plasticity endpoints.

Multifunctional Pharmacology Studies Interrogating Cholinergic and Oxidative Stress Pathways

AChE/BChE-IN-1's combination of dual cholinesterase inhibition with direct free radical scavenging activity (DPPH IC50 92.0 μM) [1] makes it a suitable tool for dissecting the interplay between cholinergic deficits and oxidative damage in Alzheimer's disease pathogenesis. Unlike clinical AChE inhibitors that lack intrinsic antioxidant properties, AChE/BChE-IN-1 can be used in experiments designed to evaluate whether concurrent reduction of oxidative stress enhances the therapeutic efficacy of cholinergic restoration. Studies assessing hippocampal oxidative stress markers (e.g., lipid peroxidation, protein carbonyls, glutathione levels) following chronic treatment in disease models are well-supported by the compound's known in vivo antioxidant effects [1].

Structure-Based Drug Design and Fragment-Based Optimization Campaigns

The availability of high-resolution crystal structures of AChE/BChE-IN-1 bound to both human AChE (PDB 7AIT) and human BChE (PDB 7AIY) [1] enables its use as a reference ligand for structure-guided medicinal chemistry programs. Researchers developing novel dual cholinesterase inhibitors can employ molecular docking studies using these experimentally validated binding poses to rationally design analogs with improved potency, selectivity, or pharmacokinetic properties. The dual CAS/PAS binding mode revealed in the co-crystal structures provides a template for optimizing interactions with both active site subpockets.

Benchmarking and Comparative Studies of Emerging Dual Cholinesterase Inhibitors

Given its well-characterized in vitro potency (hAChE IC50 1.06 nM; hBChE IC50 7.3 nM) [1], validated brain penetration [1], and demonstrated in vivo efficacy [1], AChE/BChE-IN-1 serves as an appropriate positive control or benchmarking standard for evaluating novel dual cholinesterase inhibitors in head-to-head assays. Its balanced dual inhibition profile contrasts with the marked selectivity of clinical agents [2], providing a valuable reference point for assessing whether newly developed compounds achieve comparable or superior dual-target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.